molecular formula C16H19N5O3 B12189399 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

Cat. No.: B12189399
M. Wt: 329.35 g/mol
InChI Key: DYKFQUWCWUVYAG-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: is a complex organic compound that features a benzimidazole moiety and a piperazine ring

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anthelmintic properties.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: is unique due to its combined structural features of benzimidazole and piperazine, which may confer enhanced biological activity and specificity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

InChI

InChI=1S/C16H19N5O3/c22-13(20-16-18-11-4-1-2-5-12(11)19-16)6-3-7-15(24)21-9-8-17-14(23)10-21/h1-2,4-5H,3,6-10H2,(H,17,23)(H2,18,19,20,22)

InChI Key

DYKFQUWCWUVYAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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